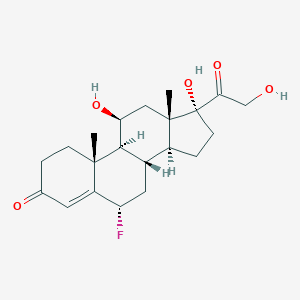

6-alpha-Fluorhydrocortisone

描述

Contextualization within Fluorinated Corticosteroid Research

Fluorinated corticosteroids represent a significant class of synthetic hormones that have garnered considerable attention due to their enhanced biological activities compared to their non-fluorinated counterparts. numberanalytics.comontosight.ai The introduction of fluorine, a highly electronegative and small atom, into a steroid molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. numberanalytics.comnih.gov This often translates to increased potency and a modified duration of action.

Within this broad class of compounds, 6-alpha-Fluorhydrocortisone is a notable example. The strategic placement of a fluorine atom at the C-6α position of the hydrocortisone (B1673445) structure is a key modification that influences its biological profile. hmpgloballearningnetwork.com Research has shown that fluorination at the C-6 and C-9 positions of the corticosteroid molecule can increase its potency. ijdvl.com In fact, simultaneous halogenation at both the C-6 and C-9 positions can lead to the highest potency. ijdvl.com

Historical Overview of Steroid Fluorination in Chemical Biology and Drug Discovery Research

The journey of fluorinated steroids in research began in the mid-20th century. A pivotal moment came in 1954 when Fried and Sabo synthesized 9α-fluorohydrocortisone acetate (B1210297). nih.govpsu.edutandfonline.comacs.org This pioneering work revealed that the introduction of a fluorine atom could dramatically enhance the biological activity of a corticosteroid. tandfonline.com Specifically, 9α-fluorocortisol demonstrated a significant increase in glucocorticoid activity compared to cortisol, sparking a wave of interest in the synthesis and application of other fluorinated steroids. numberanalytics.com

This discovery opened a new frontier in medicinal chemistry, establishing fluorine substitution as a key strategy for modulating the properties of biologically active molecules. psu.edu Over the years, advancements in synthetic methodologies, including the development of electrophilic and nucleophilic fluorinating agents, have enabled the synthesis of a vast array of fluorinated steroids with diverse applications. numberanalytics.combeilstein-journals.org These compounds have become invaluable tools in both fundamental research and the development of new therapeutic agents. numberanalytics.comuaeu.ac.ae

Significance of 6-alpha-Fluorination in Steroid Core Structure for Research Applications

The introduction of a fluorine atom at the 6-alpha position of the steroid core has specific and significant consequences for its research applications. This modification is known to enhance the anti-inflammatory activity of the corticosteroid. google.comgoogle.com The 6α-fluoro substituent is exclusively in the alpha (equatorial) configuration, a structural feature linked to this increased potency. google.com

From a research perspective, the 6α-fluorination serves several purposes:

Enhanced Potency: Fluorination at the C-6α position contributes to a marked increase in the glucocorticoid and mineralocorticoid activity of the steroid. hmpgloballearningnetwork.comresearchgate.net This allows researchers to study steroidal effects at lower concentrations.

Stereoselectivity in Synthesis: The synthesis of 6α-fluorinated corticosteroids has been a significant area of research, with a focus on achieving high stereoselectivity to favor the desired α-epimer, which is generally more pharmacologically active. google.comnih.gov

Probing Receptor Interactions: The presence of the fluorine atom can alter the electronic environment of the steroid molecule, influencing its interaction with glucocorticoid and mineralocorticoid receptors. This makes 6-alpha-fluorinated analogs useful probes for studying receptor binding and activation mechanisms.

The table below summarizes key research findings related to the fluorination of corticosteroids.

| Research Finding | Significance |

| Introduction of a 9α-fluoro group to hydrocortisone significantly increases glucocorticoid activity. | This foundational discovery spurred the development of a wide range of fluorinated steroids. |

| Fluorination at the 6α-position enhances the anti-inflammatory potency of corticosteroids. | This has led to the development of potent anti-inflammatory agents for research and potential therapeutic use. |

| The 6α-isomer of fluorosteroids is generally more biologically active than the 6β-isomer. | This has driven research into stereoselective synthesis methods to produce the more active isomer. |

| Electrophilic fluorinating agents like Selectfluor™ have been used for the fluorination of steroid enol esters. | These reagents provide a means to introduce fluorine at specific positions on the steroid backbone. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZCUMCMVYZPAH-HVIRSNARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053-58-3 | |

| Record name | Fluorohydrocortisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of 6 Alpha Fluorhydrocortisone

Stereoselective Synthesis of 6-alpha-Fluorinated Steroid Scaffolds

The precise installation of a fluorine atom at the C-6 position of the steroid nucleus with the desired alpha stereochemistry is a significant synthetic challenge. Researchers have devised several strategies to achieve this, primarily revolving around electrophilic fluorination and the ring-opening of steroidal epoxides.

Electrophilic Fluorination Strategies for the C-6 Position

Electrophilic fluorination is a primary method for introducing fluorine at the C-6 position of steroids. This typically involves the reaction of an enol ether or enol acetate (B1210297) derivative of a steroid with an electrophilic fluorine source. nih.govnih.gov The enol ether serves to activate the C-6 position for electrophilic attack.

Kinetic studies on the fluorination of enol ester derivatives of hydrocortisone (B1673445) and other steroids have provided quantitative insights into these reactions. nih.govnih.gov The reaction of a steroid enolate derivative with an electrophilic fluorinating agent is a key approach. dur.ac.uk While early methods used hazardous reagents like perchloryl fluoride (B91410) and trifluoroacetyl hypofluorite, the development of N-F class reagents has provided safer and more selective alternatives. dur.ac.ukdur.ac.uk

The stereochemical outcome of the fluorination, yielding a mixture of 6α- and 6β-isomers, is influenced by the choice of fluorinating agent, the steroid structure, reaction temperature, and time. nih.govresearchgate.net The 6β-isomer is often the kinetic product, while the 6α-isomer is the therapeutically active one. nih.govresearchgate.net Consequently, methods for the epimerization of the 6β-isomer to the desired 6α-isomer are crucial. nih.govnih.gov This epimerization can be achieved under acidic conditions, for instance, using hydrochloric acid in acetic acid. nih.govrsc.org

Halofluorination of Steroidal Alkenes

Halofluorination of steroidal alkenes presents another avenue for the introduction of fluorine. This method involves the simultaneous addition of a halogen (like bromine or iodine) and fluorine across a double bond. researchgate.netresearchgate.net The reaction of alkenes with N-halosuccinimides in the presence of a fluoride source, such as triethylamine (B128534) tris(hydrogen fluoride), is a common approach. thieme-connect.de This method typically proceeds with anti-addition stereochemistry. organic-chemistry.org The regioselectivity follows Markovnikov's rule, where the halogen adds to the less substituted carbon and the fluoride to the more substituted one. researchgate.netorganic-chemistry.org

For steroidal systems, the reaction of a Δ⁵-steroid with a source of electrophilic halogen and fluoride can lead to the formation of a 5-halo-6-fluoro steroid. The stereochemistry of the addition can be influenced by steric factors within the steroid framework. thieme-connect.de Subsequent removal of the halogen at C-5 can then yield the desired 6-fluorinated steroid.

Hydrofluorination of Steroidal Epoxides

The ring-opening of steroidal epoxides with a fluoride source is a well-established method for synthesizing fluorohydrins. researchgate.net Specifically, the opening of a 5α,6α-epoxide or a 5β,6β-epoxide with hydrogen fluoride or its equivalents can introduce a fluorine atom at the 6-position. The regioselectivity of the ring-opening is crucial. In acidic media, the fluoride ion typically attacks the more substituted carbon atom. core.ac.uk

For instance, the reaction of a 9β,11β-epoxy steroid with 70% hydrofluoric acid can lead to the simultaneous opening of the epoxide and fluorination at the 9α-position. google.com The use of reagents like boron trifluoride etherate can also facilitate epoxide ring-opening, though rearrangements can be a competing side reaction. core.ac.ukthieme-connect.de More controlled and milder conditions can be achieved using amine hydrofluoride reagents like triethylamine trihydrofluoride (Et3N/3HF) or pyridine/9HF (Olah's reagent). core.ac.uk Et3N/3HF is less acidic and more nucleophilic, favoring an SN2-type mechanism and minimizing rearrangements. core.ac.uk

Recent advancements have introduced catalytic asymmetric methods for the fluoride ring-opening of meso-epoxides, employing dual-catalyst systems to achieve high enantioselectivity. ucla.edu Iron-catalyzed hydrofluorination of steroidal epoxides has also been developed, showing a preference for fluoride attack at the more substituted position. nih.gov

Fluorodeoxygenation of Steroidal Alcohols and Sulfonic Acid Esters

Fluorodeoxygenation provides a route to introduce fluorine by replacing a hydroxyl group or a sulfonate ester. Diethylaminosulfur trifluoride (DAST) and its analogs are common reagents for this transformation. numberanalytics.comsioc-journal.cn DAST can convert alcohols to the corresponding fluorides, and its reactivity can be influenced by steric and electronic factors. numberanalytics.com For instance, DAST has been used to fluorinate various complex molecules, including steroids. numberanalytics.comacs.org The reaction of DAST with steroidal alcohols often proceeds with inversion of configuration.

The fluorination of sulfonic acid esters, such as tosylates or mesylates, with a nucleophilic fluoride source is another effective method. researchgate.net This reaction typically follows an SN2 mechanism, resulting in inversion of stereochemistry at the reaction center.

Application of N-Fluoro Reagents (e.g., Selectfluor®) in 6-alpha Fluorination

N-fluoro reagents, particularly Selectfluor® (F-TEDA-BF4), have become indispensable for the electrophilic fluorination of steroids. numberanalytics.comwikipedia.org Selectfluor® is a stable, easy-to-handle solid that acts as a source of electrophilic fluorine ("F+"). numberanalytics.comcore.ac.uk It is widely used in the synthesis of fluorinated pharmaceuticals, including corticosteroids. numberanalytics.comref.ac.uk

The fluorination of steroidal enol acetates with Selectfluor® is a common strategy to introduce fluorine at the C-6 position. nih.govcore.ac.uk Mechanistic studies suggest that the reaction of enol esters with Selectfluor® proceeds through a polar, two-electron process involving an oxygen-stabilized carbenium ion intermediate. core.ac.uknih.gov

The stereoselectivity of fluorination with Selectfluor® can vary depending on the substrate. For example, fluorination of the enol diacetate of testosterone (B1683101) with Selectfluor® gives a higher proportion of the desired 6α-isomer compared to other steroids like progesterone (B1679170) or hydrocortisone. nih.govresearchgate.net Despite often favoring the 6β-isomer kinetically, Selectfluor® is frequently the reagent of choice due to its efficiency and safety profile. nih.govresearchgate.net

| N-F Reagent | Abbreviation | Ratio of 6α:6β Isomers |

|---|---|---|

| Selectfluor® | F-TEDA-BF4 | 34:66 |

| N-Fluorobenzenesulfonimide | NFSI | 23:77 |

| N-Fluoropyridinium triflate | NFPy TfO | 22:78 |

Derivatization Pathways and Analog Synthesis of 6-alpha-Fluorohydrocortisone

Once the 6α-fluoro-corticosteroid scaffold is synthesized, further chemical transformations can be carried out to produce a wide range of derivatives and analogs. These modifications are often aimed at fine-tuning the biological activity, pharmacokinetic properties, or formulation characteristics of the parent compound.

A common derivatization pathway involves reactions at the hydroxyl groups, particularly at the 17α- and 21-positions. google.com For instance, the 21-hydroxyl group can be readily esterified to form various esters, such as acetates or propionates. google.com The 17α-hydroxyl group can also be esterified, though it is more sterically hindered.

Furthermore, the 9α-position can be fluorinated, often in conjunction with the opening of a 9β,11β-epoxide, to yield 6α,9α-difluorinated corticosteroids. google.com These difluorinated analogs often exhibit enhanced anti-inflammatory potency.

Chemical Modifications at C-11, C-17, and C-21 Hydroxyl Groups

The hydroxyl groups at positions C-11, C-17, and C-21 of the 6-alpha-fluorhydrocortisone steroid nucleus are key sites for chemical modifications to produce various derivatives. Esterification of the 21-hydroxyl group is a common strategy. For instance, reaction of 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione with acetic anhydride (B1165640) or propionic anhydride yields the corresponding 21-acetate and 21-propionate esters. google.com

Further modifications can be introduced at the C-17 position. The 17-hydroxyl group, along with the adjacent C-16 hydroxyl in compounds like 16α-hydroxycortisol derivatives, can be converted into cyclic acetals. Acetalization with agents like butyraldehyde (B50154) can produce 16α,17α-propylmethylenedioxy derivatives. nih.gov This process can lead to the formation of C-22 epimers, which can be separated by chromatographic techniques. nih.gov An efficient method for the stereoselective production of the 22R-epimer involves performing the acetalization in a hydrocarbon solvent with an inert material present. nih.gov

The C-11 hydroxyl group is also a target for modification. For example, oxidation of the 11β-hydroxyl group can be performed, and its presence is crucial for the biological activity of many corticosteroids. Microbiological hydroxylation, using fungi such as Curvularia lunata, can specifically introduce an 11β-hydroxyl group onto a steroid precursor. nih.gov

Synthesis of Multi-Fluorinated Corticosteroids (e.g., 6-alpha, 9-alpha-Difluoro Derivatives)

The introduction of a second fluorine atom at the C-9 position of this compound derivatives leads to the formation of potent 6-alpha, 9-alpha-difluoro corticosteroids. A common method to achieve this is through the reaction of a 9β,11β-epoxide precursor with a fluorinating agent like hydrogen fluoride. google.comgoogle.com This reaction simultaneously opens the epoxide ring and introduces the 9α-fluorine atom.

For example, 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate can be treated with 70% hydrofluoric acid at low temperatures to yield the corresponding 6α,9α-difluorinated corticosteroid. google.com Similarly, 6α,9α-difluoro-16α-methyl-prednisolone 17,21-diesters can be prepared from the corresponding 6α-fluoro-9β,11β-epoxy-16α-methyl-pregna-1,4-diene-17,21-diol-3,20-dione by reaction with hydrogen fluoride in tetrahydrofuran. google.com

The synthesis of these multi-fluorinated steroids often involves a multi-step process. For instance, the synthesis of (22R)-6α,9α-difluoro-11β,21-dihydroxy-16α,17α-propylmethylenedioxypregn-4-ene-3,20-dione (rofleponide) involves the initial synthesis of 6α-fluoro or 6α,9α-difluoro-16α-hydroxycortisol derivatives, followed by acetalization to form the 16α,17α-propylmethylenedioxy ring system. nih.gov

Kinetic Studies of Fluorination Reactions in Steroid Series

Kinetic studies provide valuable insights into the mechanisms of fluorination reactions in the synthesis of fluorosteroids. The fluorination at the 6-position of steroids is typically achieved through the reaction of a steroid enolate derivative with an electrophilic fluorinating agent. researchgate.net

Kinetic investigations have been conducted on the fluorination of enol ester derivatives of various steroids, including hydrocortisone, using a range of electrophilic N-F reagents. researchgate.netnih.govworktribe.comnih.gov These studies help in understanding the reactivity of different fluorinating agents and the factors influencing the stereoselectivity of the reaction.

The reaction of a steroid enol acetate with an electrophilic fluorinating agent generally produces a mixture of 6α- and 6β-fluoro isomers. The ratio of these isomers is dependent on the specific steroid substrate, the fluorinating agent used, and the reaction conditions. nih.govresearchgate.net For example, the fluorination of 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione can yield a 6α:6β ratio of 93:7. googleapis.com

Following the initial fluorination, the less desired 6β-fluoro isomer can be epimerized to the more pharmacologically active 6α-fluoro isomer. nih.govworktribe.comnih.gov The kinetics of this acid-mediated epimerization have been studied, providing a quantitative understanding of this important transformation. nih.govworktribe.comnih.gov The rate of fluorination is also influenced by the substituents on the steroid nucleus. For instance, the substituent at the C-17 position has a measurable effect on the rate of fluorination at the C-6 position. nih.gov

Molecular Mechanisms of Action and Receptor Interactions of 6 Alpha Fluorhydrocortisone

Quantitative Receptor Binding Kinetics and Affinity Profiling

The biological potency of a corticosteroid is closely linked to its binding affinity for its cognate receptors. The addition of a halogen, such as fluorine, to the steroid structure is a common strategy to enhance affinity and metabolic stability.

| Compound | Relative Glucocorticoid Potency (approx.) |

| Hydrocortisone (B1673445) | 1 |

| 6-alpha-Fluorhydrocortisone | Data not available; expected to be >1 |

| Fludrocortisone (B194907) (9α-isomer) | 10 |

Similar to its action on the GR, this compound also functions as an agonist at the Mineralocorticoid Receptor. The MR plays a crucial role in regulating electrolyte and water balance. The affinity of corticosteroids for the MR is highly sensitive to structural changes. The 9-alpha-fluorinated analog, fludrocortisone, exhibits exceptionally high mineralocorticoid potency, estimated to be 250 to 800 times that of cortisol. wikipedia.org This indicates that fluorination can dramatically increase MR binding and activation. Although precise kinetic data for this compound's interaction with the MR is sparse, it is expected to possess significant mineralocorticoid activity.

| Compound | Relative Mineralocorticoid Potency (approx.) |

| Hydrocortisone | 1 |

| This compound | Data not available; expected to be significantly >1 |

| Fludrocortisone (9α-isomer) | 250 - 800 |

Intracellular Signaling and Transcriptional Regulation

The effects of this compound are mediated through a well-established intracellular signaling pathway common to all steroid hormones that act on nuclear receptors. nih.gov This pathway involves receptor translocation and direct modulation of gene expression.

In its inactive state, the Glucocorticoid Receptor resides primarily in the cytoplasm of the cell as part of a large multi-protein complex. uconn.edu The binding of a ligand, such as this compound, triggers a conformational change in the receptor. This change causes the dissociation of associated chaperone proteins, unmasking the receptor's nuclear localization signals. uconn.edu The activated ligand-receptor complex then rapidly translocates from the cytoplasm into the nucleus. wikipedia.orgnih.gov This translocation is an essential step, as it allows the receptor to access its genomic targets within the cell nucleus. This fundamental mechanism of ligand-induced nuclear translocation is a hallmark of glucocorticoid and mineralocorticoid action. nih.gov

Once inside the nucleus, the this compound-receptor complex functions as a ligand-dependent transcription factor. nih.gov The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. wikipedia.orgmdpi.com Binding of the receptor dimer to a GRE typically results in the recruitment of co-activator or co-repressor proteins, which in turn modifies the rate of transcription of the downstream gene. mdpi.com

This process, known as transactivation, up-regulates the expression of genes with anti-inflammatory properties. wikipedia.org Conversely, the receptor can also repress the expression of pro-inflammatory proteins, a process termed transrepression. wikipedia.org Through these genomic actions, this compound can influence the transcription of a wide array of genes, leading to its diverse physiological effects.

Influence on Anti-inflammatory Gene Transcription (e.g., Lipocortins/Annexin A1)

A primary mechanism through which glucocorticoids like this compound exert their anti-inflammatory effects is by increasing the synthesis and function of Annexin A1, also known as Lipocortin-1. wikipedia.orgwikipedia.org Annexin A1 is a 37 kDa protein that serves as a key mediator of glucocorticoid action in the neuroendocrine and immune systems. endocrine-abstracts.org

The synthesis and release of Annexin A1 are strongly regulated by glucocorticoids. bohrium.com Upon binding to the glucocorticoid receptor (GR), these steroids promote the transcription of the ANXA1 gene. This leads to an increased cellular pool of Annexin A1, which then plays a pivotal role in dampening the inflammatory cascade. nih.gov In many cell types, glucocorticoids have a dual effect, causing a rapid phosphorylation and secretion of existing Annexin A1, followed by a more sustained increase in its synthesis. nih.gov

The anti-inflammatory functions of Annexin A1 are multifaceted and crucial for resolving inflammation. It is known to inhibit various leukocyte inflammatory events, including epithelial adhesion, emigration, chemotaxis, and phagocytosis. wikipedia.org Furthermore, it promotes the clearance of apoptotic cells, a critical step in the resolution phase of inflammation. nih.gov

Table 1: Key Functions of Annexin A1 in Immune Regulation

| Function | Mechanism | Reference |

|---|---|---|

| Inhibition of Leukocyte Trafficking | Prevents firm adhesion of monocytes to endothelial cells. | nih.gov |

| Promotion of Apoptosis Clearance | Facilitates phagocytosis of apoptotic neutrophils by macrophages. | nih.gov |

| Suppression of Mediator Release | Inhibits the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. | wikipedia.org |

| T-Cell Activation | Promotes the activation of T-cells, fine-tuning the adaptive immune response. | wikipedia.org |

Repression of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1 Pathways)

A cornerstone of the anti-inflammatory activity of this compound is its ability to repress the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). wikipedia.org These transcription factors are critical for the expression of a wide array of genes involved in the immune and inflammatory response, including cytokines, chemokines, and adhesion molecules. wikipedia.org

The primary mechanism for this repression is known as "transrepression." The activated Glucocorticoid Receptor (GR) can directly interact with these transcription factors. nih.gov This protein-protein interaction prevents the transcription factors from effectively binding to their DNA response elements and initiating the transcription of pro-inflammatory genes. nih.govnih.gov

NF-κB Repression: The activated GR can interfere with the transactivation potential of the p65 subunit of NF-κB. nih.gov It can also increase the rate at which p65 is exported from the nucleus, reducing its ability to drive gene expression. nih.gov Another proposed mechanism involves the GR-mediated induction of the NF-κB inhibitor, IκB-α, which sequesters NF-κB in the cytoplasm, although some studies suggest this is not the primary mechanism for repression of all genes. nih.gov

AP-1 Repression: The interaction between the GR and AP-1 is complex. While GR can repress AP-1 activity, AP-1 can also influence where the GR binds on the chromatin, highlighting a reciprocal relationship. frontiersin.org The composition of the AP-1 dimer (which is typically a heterodimer of proteins from the Fos and Jun families) can influence whether the interaction with the GR results in repression or, in some contexts, activation of gene expression. wikipedia.orgresearchgate.net

Table 2: Major Pro-inflammatory Transcription Factors Repressed by Glucocorticoids

| Transcription Factor | Key Pro-inflammatory Functions | Mechanism of GR-mediated Repression |

|---|---|---|

| NF-κB | Induces expression of cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules. | Direct protein-protein interaction (tethering), interference with p65 transactivation, enhanced nuclear export. nih.govnih.gov |

| AP-1 | Regulates genes involved in cell proliferation, differentiation, and apoptosis in response to inflammatory stimuli. | Direct protein-protein interaction (tethering), modulation of GR binding to chromatin. nih.govfrontiersin.org |

Enzymatic Interactions and Biochemical Pathways

The influence of this compound extends to direct and indirect interactions with key enzymes and biochemical pathways that are central to the inflammatory process.

Interaction with Phospholipase A2 (PLA2) Activity

Glucocorticoids are potent inhibitors of Phospholipase A2 (PLA2) activity. nih.govnih.gov This inhibition is not a direct binding of the steroid to the enzyme. Instead, it is an indirect effect mediated by the increased production of Annexin A1 (lipocortin). wikipedia.orgnih.gov Annexin A1 suppresses PLA2, preventing it from catalyzing its primary function: the hydrolysis of phospholipids (B1166683) from the cell membrane to release arachidonic acid. wikipedia.org

By blocking PLA2, this compound effectively cuts off the supply of the precursor molecule required for the synthesis of a vast array of inflammatory mediators. nih.gov

Modulation of Arachidonic Acid Pathway Components

The inhibition of PLA2 activity has profound downstream consequences on the arachidonic acid pathway. Arachidonic acid is the substrate for two major enzymatic pathways that produce potent inflammatory mediators known as eicosanoids. nih.govyoutube.com

Cyclooxygenase (COX) Pathway: This pathway metabolizes arachidonic acid into prostaglandins and thromboxanes. These molecules are involved in processes such as vasodilation, fever, and pain sensitization. Glucocorticoids suppress the expression of COX-2, the inducible form of the enzyme that is upregulated during inflammation. wikipedia.org

Lipoxygenase (LOX) Pathway: This pathway converts arachidonic acid into leukotrienes and lipoxins. Leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction.

By preventing the release of arachidonic acid, this compound effectively inhibits both of these pathways, leading to a broad-spectrum anti-inflammatory effect. wikipedia.orgnih.gov

Influence on 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Activity

The local availability and activity of corticosteroids are tightly regulated at the tissue level by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. There are two main isoforms:

11β-HSD1: This enzyme primarily acts as a reductase, converting inactive cortisone (B1669442) into active cortisol within target tissues like the liver and adipose tissue. This action amplifies the glucocorticoid signal locally. nih.gov

11β-HSD2: This enzyme functions as a dehydrogenase, inactivating cortisol by converting it back to cortisone. nih.gov It is crucial in mineralocorticoid-sensitive tissues like the kidney to prevent the illicit activation of the mineralocorticoid receptor by cortisol.

Synthetic fluorinated steroids, such as the related compound fludrocortisone (9α-Fluorohydrocortisone), exhibit altered metabolism by these enzymes. The presence of a fluorine atom at the 9α-position appears to protect the steroid from oxidation by 11β-HSD enzymes. drugbank.com This reduced inactivation is thought to be a key reason for the profound mineralocorticoid potency of such compounds. drugbank.com While specific data for the 6-alpha isomer is limited, the principle of fluorination affecting metabolism by 11β-HSD is a critical aspect of its biochemical profile.

Table 3: Characteristics of 11β-HSD Isoforms

| Feature | 11β-HSD1 | 11β-HSD2 |

|---|---|---|

| Primary Function | Converts cortisone to cortisol (activation) | Converts cortisol to cortisone (inactivation) |

| Typical Action | Reductase | Dehydrogenase |

| Key Locations | Liver, adipose tissue, CNS | Kidney, colon, placenta |

| Physiological Role | Amplifies local glucocorticoid action | Protects mineralocorticoid receptor from cortisol |

Investigations into Non-Genomic Mechanisms of Steroid Action

While the genomic effects of glucocorticoids mediated by changes in gene transcription are well-established, there is a growing body of evidence for rapid, non-genomic actions. nih.gov These effects occur within seconds to minutes, too quickly to be explained by the processes of transcription and translation. mdpi.com

These rapid actions are thought to be mediated through several potential mechanisms:

Interactions with Cell Membranes: Due to their lipophilic nature, steroids can intercalate into the cell membrane, potentially altering its fluidity and the function of membrane-associated proteins. nih.gov

Cytosolic Glucocorticoid Receptor (cGR) Signaling: The classic GR, upon binding its ligand in the cytoplasm, may directly interact with and modulate the activity of various signaling proteins and kinases without translocating to the nucleus. nih.gov

Membrane-Bound Glucocorticoid Receptors (mGR): Specific glucocorticoid receptors have been identified on the plasma membrane of various cells. nih.gov Activation of these mGRs can trigger rapid intracellular signaling cascades, such as changes in intracellular calcium levels (Ca²⁺) and activation of protein kinases. nih.gov

These non-genomic pathways can influence a wide range of cellular functions, including ion transport and signal transduction, and may contribute to the immediate effects of steroid administration. mdpi.comnih.gov Understanding these rapid signaling events provides a more complete picture of the multifaceted actions of corticosteroids like this compound.

Table 4: Comparison of Genomic and Non-Genomic Steroid Actions

| Characteristic | Genomic Mechanisms | Non-Genomic Mechanisms |

|---|---|---|

| Onset of Action | Hours to days | Seconds to minutes |

| Mediator | Nuclear/cytosolic receptors (GR) | Membrane receptors (mGR), cytosolic GR, membrane interactions |

| Primary Mechanism | Regulation of gene transcription and protein synthesis | Activation of intracellular signaling cascades (e.g., kinases, Ca²⁺) |

| Duration | Long-lasting | Typically transient |

| Example | Increased synthesis of Annexin A1 | Rapid changes in intracellular calcium levels |

Structure Activity Relationship Sar Studies of 6 Alpha Fluorhydrocortisone and Its Analogs

Impact of 6-alpha Fluorination on Steroid Receptor Affinity and Selectivity

The introduction of a fluorine atom at the 6-alpha position of the hydrocortisone (B1673445) scaffold significantly influences its binding affinity and selectivity for glucocorticoid (GR) and mineralocorticoid (MR) receptors. Fluorination, in general, is a known strategy to enhance drug-like properties, including receptor affinity. researchgate.net

The 6-alpha-fluoro substitution has been shown to increase glucocorticoid activity. uomustansiriyah.edu.iq This enhancement is attributed to the electron-withdrawing nature of the fluorine atom, which can modulate the electronic environment of the steroid nucleus and improve its interaction with the receptor. While 9-alpha-fluorination dramatically increases both glucocorticoid and mineralocorticoid activity, 6-alpha-fluorination provides a more favorable profile for anti-inflammatory applications by having less impact on salt retention properties. uomustansiriyah.edu.iq This suggests a degree of selectivity enhancement for GR over MR with the 6-alpha substitution compared to the 9-alpha substitution.

Steric and Electronic Effects of the Fluorine Atom at the C-6 Position

The fluorine atom, despite being only slightly larger than a hydrogen atom, exerts significant steric and electronic effects that alter the physicochemical properties of the steroid molecule. tandfonline.com

Steric Effects: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.2 Å). While this difference is modest, the substitution of hydrogen with fluorine at the 6-alpha position can induce subtle conformational changes in the steroid's A-ring. tandfonline.comresearchgate.net These conformational adjustments can lead to a more favorable orientation for binding within the ligand-binding pocket of the glucocorticoid receptor, thereby increasing potency. core.ac.uk The stereochemistry at the C-6 position is critical, with the 6-alpha epimer generally being the more pharmacologically active isomer. nih.gov

Contribution of Other Substituents on the Steroid Nucleus to Biological Activity

1,2-Double Bond: The introduction of a double bond between carbons 1 and 2 in the A-ring, as seen in prednisolone, enhances anti-inflammatory effects and increases the glucocorticoid-to-mineralocorticoid potency ratio. uomustansiriyah.edu.iq This modification also slows down the metabolism of the steroid. uomustansiriyah.edu.iq

11-beta-Hydroxyl Group: The presence of an 11-beta-hydroxyl group is essential for glucocorticoid activity. uomustansiriyah.edu.iq Its conversion to a ketone, as in cortisone (B1669442), results in an inactive metabolite of cortisol. uomustansiriyah.edu.iq

16-alpha/beta-Methyl Group: The addition of a methyl group at the 16-alpha or 16-beta position, as in dexamethasone (B1670325) and betamethasone, can further increase anti-inflammatory potency and reduce mineralocorticoid activity. core.ac.uk

17-alpha-Hydroxyl Group: A hydroxyl group at the C-17 position is also a requirement for significant glucocorticoid activity. uomustansiriyah.edu.iq

21-Hydroxyl Group and Esterification: The 21-hydroxyl group is important for both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq Esterification of this group can modify the solubility and absorption characteristics of the steroid. uomustansiriyah.edu.iq

The following table summarizes the effects of various substituents on the biological activity of corticosteroids:

| Substituent | Position | Effect on Glucocorticoid Activity | Effect on Mineralocorticoid Activity |

| 6-alpha-Fluoro | C-6 | Increases | Less increase than 9-alpha-fluoro uomustansiriyah.edu.iq |

| 9-alpha-Fluoro | C-9 | Markedly Increases uomustansiriyah.edu.iq | Markedly Increases uomustansiriyah.edu.iq |

| 1,2-Double Bond | C-1, C-2 | Increases uomustansiriyah.edu.iq | Decreases uomustansiriyah.edu.iq |

| 11-beta-Hydroxyl | C-11 | Essential for activity uomustansiriyah.edu.iq | Contributes to activity |

| 16-alpha-Methyl | C-16 | Increases core.ac.uk | Decreases core.ac.uk |

| 17-alpha-Hydroxyl | C-17 | Required for high activity uomustansiriyah.edu.iq | Contributes to activity |

This table is based on established structure-activity relationships for corticosteroids.

Comparative SAR Analysis with Other Fluorinated Corticosteroids

A comparative analysis of the structure-activity relationships of 6-alpha-fluorhydrocortisone with other fluorinated corticosteroids highlights the nuanced effects of the position of fluorination.

This compound vs. 9-alpha-Fluorohydrocortisone (Fludrocortisone): The primary distinction lies in their relative glucocorticoid and mineralocorticoid activities. Fluorination at the 9-alpha position, as in fludrocortisone (B194907), leads to a potent increase in both glucocorticoid (approximately 10 times that of hydrocortisone) and, most notably, mineralocorticoid activity (around 125 times that of hydrocortisone). uomustansiriyah.edu.iqnih.govnih.gov This makes fludrocortisone a primary choice for mineralocorticoid replacement therapy. uomustansiriyah.edu.iq In contrast, 6-alpha-fluorination enhances glucocorticoid activity with a comparatively smaller increase in mineralocorticoid effects, resulting in a more favorable anti-inflammatory profile with reduced salt-retaining properties. uomustansiriyah.edu.iq

This compound vs. 6-alpha-Fluoroprednisolone (Fluprednisolone): 6-alpha-Fluoroprednisolone combines the features of 6-alpha-fluorination with the introduction of a double bond between carbons 1 and 2, characteristic of prednisolone. This combination results in a further enhancement of anti-inflammatory potency and a greater separation from mineralocorticoid effects compared to this compound. uomustansiriyah.edu.iq The presence of the 1,2-double bond in fluprednisolone (B1673474) generally leads to a higher glucocorticoid-to-mineralocorticoid activity ratio. researchgate.netuomustansiriyah.edu.iq

The following table provides a comparative overview of the relative potencies of these fluorinated corticosteroids:

| Compound | Key Structural Features | Relative Anti-inflammatory Potency | Relative Salt-retaining Potency |

| Hydrocortisone | - | 1 | 1 |

| This compound | 6-alpha-Fluoro | >1 | >1 (less than Fludrocortisone) |

| 9-alpha-Fluorohydrocortisone | 9-alpha-Fluoro | 10 uomustansiriyah.edu.iq | 125 uomustansiriyah.edu.iq |

| 6-alpha-Fluoroprednisolone | 6-alpha-Fluoro, 1,2-double bond | >10 | <125 |

Potency values are relative to hydrocortisone and are approximate, as reported values can vary between different assays.

Preclinical Research Methodologies and Model Systems for 6 Alpha Fluorhydrocortisone Studies

In Vitro Model Systems for Receptor and Cellular Assays

In vitro models are indispensable for the initial screening and detailed mechanistic investigation of compounds like 6-alpha-Fluorhydrocortisone at the molecular and cellular level. These systems offer a controlled environment to dissect specific interactions with cellular targets, primarily the glucocorticoid (GR) and mineralocorticoid (MR) receptors.

Cell-based Assays for Glucocorticoid and Mineralocorticoid Receptor Activation

Cell-based assays are a cornerstone of preclinical research on corticosteroids, providing a functional readout of receptor activation or inhibition. These assays typically utilize engineered mammalian cell lines that express the human GR or MR. A common approach involves the use of reporter genes, such as luciferase, which are functionally linked to a hormone-responsive promoter. When a corticosteroid like this compound binds to its receptor, the receptor-ligand complex translocates to the nucleus and binds to the promoter, driving the expression of the reporter gene. The resulting signal, such as the emission of light in the case of luciferase, can be quantified to determine the potency and efficacy of the compound. indigobiosciences.combiorxiv.orgbpsbioscience.comcaymanchem.comindigobiosciences.com

These reporter assays are versatile and can be used to screen for both agonists, which activate the receptor, and antagonists, which block the receptor's activity. indigobiosciences.comcaymanchem.comindigobiosciences.com For example, to test for antagonistic properties, cells are co-treated with a known agonist and the test compound, and a reduction in the reporter signal indicates antagonism.

To further dissect the specific receptor through which a compound is acting, receptor-specific inhibitors can be employed. For instance, mifepristone can be used to block the glucocorticoid receptor, while spironolactone can be used to block the mineralocorticoid receptor. nih.gov This allows researchers to confirm that the observed effects of this compound are mediated through the intended receptor.

Fluorescence resonance energy transfer (FRET) is another advanced cell-based technique that can be used to visualize the interaction between receptors in living cells, providing spatial and temporal information about receptor dimerization and translocation to the nucleus upon ligand binding. researchgate.net

Table 1: Overview of Cell-based Assays for Receptor Activation

| Assay Type | Principle | Application for this compound | Key Parameters Measured |

| Luciferase Reporter Assay | Quantifies light production from a reporter gene linked to a hormone-responsive promoter. | Determining agonist or antagonist activity at GR and MR. | EC50 (potency), Emax (efficacy) |

| Receptor Inhibition Assay | Uses specific antagonists (e.g., mifepristone for GR, spironolactone for MR) to confirm receptor-mediated effects. | Confirming the specificity of this compound for GR and/or MR. | Shift in dose-response curve |

| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescently tagged molecules in close proximity. | Visualizing receptor dimerization and nuclear translocation in real-time. | FRET efficiency, subcellular localization |

Molecular Docking and Computational Chemistry Approaches (e.g., Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations)

Molecular docking and computational chemistry provide powerful in silico tools to predict and analyze the interaction of this compound with its target receptors at an atomic level. These methods complement experimental data by offering insights into the binding mode, affinity, and the structural basis for a compound's activity.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (GR or MR) to form a stable complex. By scoring the different binding poses, molecular docking can estimate the binding affinity and identify key amino acid residues in the receptor's binding pocket that are crucial for the interaction. This information can help to explain the compound's potency and selectivity.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations: QM/MM simulations are a more advanced computational approach that combines the accuracy of quantum mechanics (QM) for the chemically reactive or critical part of the system (e.g., the ligand and the receptor's binding site) with the efficiency of molecular mechanics (MM) for the surrounding environment (e.g., the rest of the protein and solvent). uiuc.edursc.orgnih.gov This hybrid approach allows for the study of dynamic processes such as ligand binding and the conformational changes in the receptor that are induced by the ligand. For this compound, QM/MM simulations could be used to model the electronic effects of the fluorine atom on the steroid's interaction with the receptor, providing a deeper understanding of its enhanced potency. nih.govuaeu.ac.ae

These computational methods are instrumental in the early stages of drug discovery and development, aiding in the rational design of new corticosteroid analogues with improved therapeutic profiles.

In Vivo Animal Models for Investigating Biological Effects

In vivo animal models are essential for understanding the complex physiological and pharmacological effects of this compound in a whole-organism context. These models allow for the investigation of a compound's efficacy, pharmacokinetics, and potential side effects in various organ systems.

Rodent Models (e.g., Mice, Rats) in Steroid Hormone Research

Rodent models, particularly mice and rats, are the most commonly used animal models in steroid hormone research due to their well-characterized genetics, relatively short life cycle, and the availability of a wide range of research tools. bioscientifica.com These models have been extensively used to study the effects of synthetic glucocorticoids on various physiological processes, including inflammation, metabolism, and bone formation. bioscientifica.comphypha.ir

For example, rodent models of inflammatory diseases, such as collagen-induced arthritis in mice or adjuvant-induced arthritis in rats, can be used to evaluate the anti-inflammatory efficacy of this compound. The effects of the compound on metabolic parameters, such as blood glucose and lipid levels, can be studied in normal or genetically modified rodent models. nih.govresearchgate.net Furthermore, the long-term effects of this compound on bone health can be investigated in models of glucocorticoid-induced osteoporosis.

A study on the closely related compound, fludrocortisone (B194907) (9-alpha-fluorohydrocortisone), in rats and mice has provided insights into its in vivo effects on hemodynamics and vascular reactivity, which could be relevant for understanding the actions of this compound. nih.govnih.gov

Selection Criteria for Appropriate Preclinical Animal Models

The selection of an appropriate animal model is a critical step in preclinical research to ensure the relevance and translatability of the findings to humans. The choice of model depends on the specific research question being addressed. Key selection criteria include:

Biological Relevance: The animal model should mimic the human physiological or pathological condition of interest as closely as possible. This includes similarities in the target receptors, metabolic pathways, and disease progression.

Ethical Considerations: The "3Rs" principle (Replacement, Reduction, and Refinement) should be applied to all animal research. This involves using non-animal methods whenever possible, minimizing the number of animals used, and refining procedures to minimize pain and distress.

Logistical Factors: Practical considerations such as the cost, availability, and ease of handling and housing of the animals also play a role in model selection.

Pharmacokinetic and Pharmacodynamic Similarity: The absorption, distribution, metabolism, and excretion (ADME) profile of the test compound in the animal model should ideally be comparable to that in humans to allow for meaningful dose-response and exposure-effect relationships to be established.

Monitoring of Biochemical and Hormonal Biomarkers in Animal Studies

Monitoring of biochemical and hormonal biomarkers is crucial in animal studies to assess the pharmacological effects and potential side effects of this compound. These biomarkers provide quantitative measures of the compound's activity in various organ systems.

Table 2: Key Biochemical and Hormonal Biomarkers in Preclinical Studies of Corticosteroids

| System/Effect | Biomarker | Rationale for Monitoring |

| Metabolic | Blood Glucose | To assess the risk of hyperglycemia and steroid-induced diabetes. nih.govnih.govresearchgate.net |

| Insulin | To evaluate insulin resistance. | |

| Serum Lipids (Cholesterol, Triglycerides) | To monitor for dyslipidemia. nih.gov | |

| Bone | Osteocalcin | A marker of bone formation, which is often suppressed by glucocorticoids. nih.gov |

| Bone Mineral Density (BMD) | To assess the risk of osteoporosis. | |

| Endocrine | Corticosterone | To evaluate the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov |

| Adrenocorticotropic Hormone (ACTH) | To further assess HPA axis function. nih.gov | |

| Inflammatory | Cytokines (e.g., TNF-α, IL-6) | To measure the anti-inflammatory effects of the compound. |

| Renal | Serum Electrolytes (Sodium, Potassium) | To monitor for mineralocorticoid effects on fluid and electrolyte balance. researchgate.net |

| Hepatic | Liver Enzymes (ALT, AST) | To assess potential hepatotoxicity. |

The selection of biomarkers to be monitored will depend on the specific objectives of the preclinical study. For instance, in a study focused on the anti-inflammatory effects of this compound, inflammatory cytokines would be the primary biomarkers, while in a safety study, a broader panel of metabolic, endocrine, and organ function markers would be assessed. researchgate.netpnmedycznych.pl

Ex Vivo and In Silico Approaches in Steroid Research

The preclinical evaluation of steroid compounds like this compound is increasingly reliant on a combination of sophisticated laboratory and computational models. Ex vivo and in silico methodologies offer powerful alternatives to traditional in vivo animal testing, providing detailed mechanistic insights, improving the efficiency of drug development, and adhering to the ethical principles of reducing animal use. mdpi.comresearchgate.net These approaches are particularly valuable in steroid research for elucidating mechanisms of action, predicting efficacy, and assessing interactions at a molecular level.

Ex vivo models utilize tissues or organs isolated from an organism and maintained in a viable state under laboratory conditions. This allows for the study of cellular and tissue responses to a compound in a more complex and physiologically relevant environment than simple cell cultures (in vitro). For a potent anti-inflammatory steroid such as this compound, ex vivo systems are instrumental in assessing its effects on inflammatory processes and cellular signaling within an intact tissue architecture. mdpi.comresearchgate.net

A common ex vivo model for anti-inflammatory drug screening involves the use of skin explants. mdpi.comresearchgate.netnih.gov In such a setup, skin samples can be treated with an inflammatory stimulus to induce a response, followed by the application of the test compound. Researchers can then measure the modulation of inflammatory markers. For instance, the expression of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory cascade, can be quantified. nih.gov Similarly, levels of pro-inflammatory cytokines and prostaglandins (B1171923) can be assayed to determine the compound's potency. nih.gov

Another relevant ex vivo model is the organ culture of specific tissues targeted by inflammatory conditions, such as intervertebral discs. nih.gov In these models, inflammatory conditions can be induced, and the therapeutic effects of compounds like this compound on markers of inflammation and tissue degradation can be evaluated. nih.gov

| Parameter | Untreated Control | Inflammatory Stimulus | Stimulus + this compound |

| COX-2 Expression (Relative Units) | 1.0 | 4.5 | 1.2 |

| IL-6 Levels (pg/mL) | 50 | 500 | 120 |

| PGE2 Levels (pg/mL) | 100 | 800 | 250 |

| MMP-3 Expression (Relative Units) | 1.0 | 3.8 | 1.5 |

| This interactive table illustrates hypothetical data from an ex vivo skin explant model, demonstrating the potential anti-inflammatory effects of this compound. |

In silico approaches encompass a wide range of computational techniques, from molecular modeling to systems biology, that are used to predict and simulate the behavior of new drug candidates. premier-research.com These methods are crucial in modern drug discovery for identifying lead compounds, optimizing their structure, and predicting their biological activity and potential off-target effects. mdpi.com

For a steroid like this compound, a primary in silico focus is its interaction with the glucocorticoid receptor (GR). Molecular docking simulations can predict the binding affinity and orientation of the compound within the ligand-binding domain of the GR. nih.gov These simulations provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex and are responsible for its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool. mdpi.com By analyzing a dataset of related steroid compounds with known activities, QSAR models can identify the key molecular features that contribute to their potency. This information can then be used to predict the activity of new, untested compounds like this compound and to guide the design of more effective analogs. mdpi.com

Furthermore, molecular dynamics simulations can be employed to study the conformational changes in the GR upon binding of this compound and how these changes influence its interaction with DNA and other proteins involved in gene transcription. nih.gov

| Computational Method | Predicted Outcome for this compound | Key Parameters Analyzed |

| Molecular Docking | High binding affinity to the Glucocorticoid Receptor | Binding energy, hydrogen bond formation, hydrophobic interactions |

| QSAR Analysis | Predicted high anti-inflammatory potency | Molecular descriptors (e.g., logP, electronic properties) |

| Molecular Dynamics Simulation | Stable drug-receptor complex, induction of active receptor conformation | Root Mean Square Deviation (RMSD), protein-ligand interactions over time |

| This interactive table provides examples of the types of predictive data that can be generated for this compound using various in silico modeling techniques. |

The integration of ex vivo and in silico research methodologies provides a robust framework for the preclinical investigation of this compound. These approaches not only accelerate the research and development process but also offer a deeper understanding of the compound's mechanism of action at multiple biological levels.

Analytical and Detection Methodologies in 6 Alpha Fluorhydrocortisone Research

Chromatographic Techniques for Compound Quantification and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a complex mixture. For 6-alpha-Fluorhydrocortisone, several chromatographic methods are employed to ensure purity and determine concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of corticosteroids. asianpubs.org Reversed-phase HPLC (RP-HPLC) is particularly effective, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases.

For corticosteroids like hydrocortisone (B1673445) and its fluorinated analogs, detection is commonly achieved using an ultraviolet (UV) detector, typically set at a wavelength around 245-254 nm where the steroid's core structure absorbs light. asianpubs.orgnih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations. asianpubs.org The sensitivity of HPLC methods allows for the detection and quantification of the compound in pharmaceutical preparations. nih.gov

Table 1: Typical HPLC Parameters for Corticosteroid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | ODS (C18), 5 µm, 4.6 x 150 mm |

| Mobile Phase | Methanol : Water : Acetic Acid (60:30:10, v/v/v) or Acetonitrile/Water mixtures |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 254 nm |

| Retention Time | Drug-specific (e.g., ~2.26 min for Hydrocortisone under specific conditions nih.gov) |

| Linear Range | e.g., 0.02 to 0.4 mg/ml |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For non-volatile compounds like corticosteroids, a crucial step of chemical derivatization is required to increase their volatility and thermal stability. mdpi.commdpi.com This typically involves converting hydroxyl groups into trimethylsilyl (TMS) ethers. mdpi.comusgs.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. mdpi.com As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. nih.gov The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive structural identification. mdpi.com

Table 2: GC-MS Derivatization and Analysis Steps for Steroids

| Step | Description |

|---|---|

| 1. Extraction | The steroid is first extracted from the sample matrix (e.g., using dichloromethane). mdpi.com |

| 2. Derivatization | Hydroxyl groups are converted to more volatile ethers (e.g., methyloxime–trimethylsilyl ethers). mdpi.com |

| 3. GC Separation | The derivatized sample is injected into the GC, and components are separated on a capillary column (e.g., HP-1). mdpi.com |

| 4. MS Detection | The mass spectrometer detects the fragmented ions, providing a characteristic spectrum for identification. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of corticosteroids in complex biological matrices without the need for derivatization. nih.govuni-muenchen.de This technique is capable of measuring multiple steroids simultaneously. nih.gov

In LC-MS/MS, the sample is first separated using HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization or ESI), where the analyte molecules are ionized. nih.gov The first mass spectrometer (MS1) selects the specific ion corresponding to the parent molecule (the precursor ion). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels (pmol/L). nih.gov A validated LC-MS/MS method for salivary fludrocortisone (B194907), for instance, achieved a limit of quantification of 5 pmol/L. nih.gov

Immunoanalytical Methods for Steroid Detection (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), leverage the high specificity of antibody-antigen interactions for the detection and quantification of substances. nih.gov An ELISA for a specific steroid involves developing a monoclonal or polyclonal antibody that binds selectively to the target molecule. nih.gov

In a typical competitive ELISA format, a known amount of enzyme-labeled steroid competes with the steroid in the sample for binding to a limited number of antibody-binding sites, which are typically coated on a microplate. thermofisher.com After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of the steroid in the sample. While highly sensitive, the accuracy of immunoassays can be affected by the cross-reactivity of the antibody with other structurally related steroids. mdpi.comnih.gov For example, an ELISA developed for 6-beta-hydroxycortisol showed less than 10% cross-reactivity with cortisol and cortisone (B1669442). nih.gov

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for determining the precise molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules at an atomic level. mdpi.com For steroids, 1D ¹H NMR and 2D NMR experiments (e.g., COSY, HSQC, NOESY) are used to assign all proton and carbon signals and to determine the stereochemistry of the molecule. mdpi.comresearchgate.net The chemical shifts, splitting patterns (J-coupling constants), and through-space correlations (from NOESY) provide definitive information about the connectivity of atoms and their spatial arrangement, which is critical for confirming the identity and stereochemistry of the 6-alpha-fluoro substituent. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule, yielding a unique spectral fingerprint. unibe.ch For steroids, the characteristic four-ring core structure gives rise to distinct peaks in the Raman spectrum. mdpi.com This technique can be used for the identification of the compound in solid or solution form. unibe.ch Surface-Enhanced Raman Spectroscopy (SERS), which uses metal nanoparticles to amplify the signal, can significantly improve the sensitivity of the measurement, allowing for the detection of steroids at low physiological concentrations. acs.org

Isotope Dilution and Internal Standard Techniques in Quantitative Analysis

For the highest level of accuracy in quantitative analysis, particularly with mass spectrometry, isotope dilution is the gold standard. usgs.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium or carbon-13 labeled this compound) to the sample before any processing or extraction steps. usgs.gov

This isotope-labeled compound serves as an internal standard. biocrates.com It is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation, correcting for any loss of analyte during these steps. usgs.gov Because the internal standard is differentiated from the native analyte by the mass spectrometer due to its higher mass, the ratio of the signal from the native analyte to the signal from the internal standard can be used to calculate the exact concentration of the analyte with very high precision and accuracy. usgs.gov

Table 3: Common Isotope-Labeled Internal Standards for Steroid Analysis biocrates.com

| Isotope-Labeled Standard |

|---|

| d7-Aldosterone |

| d4-Cortisol |

| d7-Cortisone |

| d5-Testosterone |

| d9-Progesterone |

常见问题

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 6-alpha-Fluorhydrocortisone?

The synthesis of this compound typically involves halogenation at the 9-alpha position of hydrocortisone derivatives. Early studies utilized halogenated intermediates (e.g., 11-epi-17-alpha-hydroxycorticosterone) with fluorine introduced via electrophilic substitution under controlled conditions . Key steps include:

- Catalyst selection : Use anhydrous hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) to ensure regioselectivity at the 6-alpha position.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the fluorinated product.

- Validation : Confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry. Reference protocols from historical syntheses should be adapted to modern safety standards, including inert atmospheres and corrosion-resistant equipment .

Basic: How should researchers safely handle this compound in laboratory settings?

Safety protocols align with OSHA guidelines for corticosteroids:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure. Respiratory filters are required for aerosol-generating steps (e.g., weighing) .

- Storage : Store in sealed containers at 2–8°C, away from ignition sources and static discharge. Use dedicated storage facilities to avoid cross-contamination .

- Disposal : Follow local regulations for corticosteroid waste, including incineration or chemical deactivation (e.g., alkaline hydrolysis) .

Basic: What in vitro assays are suitable for characterizing this compound’s glucocorticoid vs. mineralocorticoid activity?

- Receptor-binding assays : Use transfected COS-7 cells expressing human glucocorticoid (GR) or mineralocorticoid receptors (MR). Competitive binding with radiolabeled dexamethasone (GR) or aldosterone (MR) quantifies affinity .

- Functional assays : Measure transactivation activity in luciferase reporter gene systems. For mineralocorticoid effects, assess sodium retention in adrenalectomized rat models .

- Cross-reactivity checks : Include cortisol and fludrocortisone as controls to validate specificity .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound across studies?

Discrepancies in potency (e.g., sodium retention vs. anti-inflammatory effects) may arise from:

- Model variability : Compare results across species (e.g., rat vs. human primary cells) and assay conditions (e.g., serum-free media vs. plasma-containing systems) .

- Metabolic interference : Use LC-MS to identify metabolites (e.g., 6-beta-hydroxy derivatives) that may antagonize parent compound activity .

- Statistical rigor : Apply meta-analysis tools to aggregate data from heterogeneous studies, weighting results by sample size and methodological quality .

Advanced: What experimental designs optimize selectivity for this compound’s glucocorticoid effects over mineralocorticoid activity?

- Structural analogs : Synthesize 6-alpha-fluoro-16-alpha-methyl derivatives to enhance GR binding while sterically hindering MR interactions .

- Co-administration studies : Combine with MR antagonists (e.g., spironolactone) in animal models to isolate GR-mediated pathways.

- Gene expression profiling : Use RNA-seq to identify GR-specific transcriptional targets (e.g., FKBP5) versus MR-regulated genes (e.g., SGK1) in target tissues .

Advanced: How should pharmacokinetic challenges (e.g., low aqueous solubility) be addressed in preclinical studies?

- Formulation strategies : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability. Validate stability via HPLC under physiological pH (7.4) and temperature (37°C) .

- Tissue distribution studies : Employ radiolabeled (³H/¹⁴C) this compound with autoradiography to quantify organ-specific accumulation .

- PK/PD modeling : Integrate plasma concentration-time curves with receptor occupancy data to predict effective dosing regimens .

Methodological: What statistical approaches are recommended for analyzing dose-response data with this compound?

- Non-linear regression : Fit sigmoidal curves (e.g., four-parameter Hill equation) to calculate EC₅₀ and efficacy (Emax).

- Outlier detection : Use Grubbs’ test to exclude aberrant data points caused by compound degradation or assay variability .

- Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg adjustments for studies comparing multiple doses or endpoints .

Methodological: How can researchers validate the purity of this compound batches synthesized in-house?

- Chromatographic methods : Use reversed-phase HPLC with UV detection (λ = 240 nm) and a C18 column. Compare retention times against USP reference standards .

- Impurity profiling : Identify halogenated byproducts (e.g., 6-beta-fluoro isomers) via high-resolution mass spectrometry (HRMS) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic or oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。